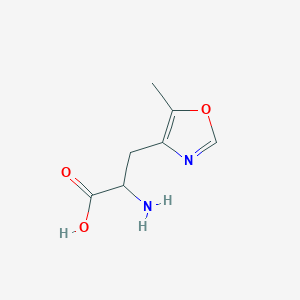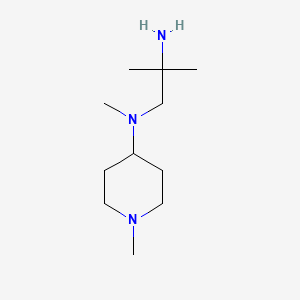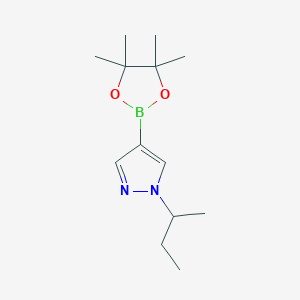
2-Amino-3-(5-methyloxazol-4-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(5-methyloxazol-4-yl)propanoic acid is a compound known for its role as a specific agonist for certain receptors in the central nervous system. It mimics the effects of the neurotransmitter glutamate and is involved in fast excitatory neurotransmission
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(5-methyloxazol-4-yl)propanoic acid typically involves the formation of the oxazole ring as a key step. One common method starts with commercially available 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone. The reaction proceeds through a series of steps including Michael addition and Dieckmann cyclization to form the oxazole ring . The overall yield of this synthetic route is approximately 32%.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-(5-methyloxazol-4-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the oxazole ring.
Reduction: Reduction reactions can alter the oxazole ring or the amino acid side chain.
Substitution: Common in organic synthesis, substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the oxazole ring or the amino acid side chain.
Applications De Recherche Scientifique
2-Amino-3-(5-methyloxazol-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in neurotransmission and receptor activity.
Medicine: Investigated for potential therapeutic applications in neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The compound exerts its effects by acting as an agonist for specific receptors in the central nervous system, particularly those involved in glutamate neurotransmission. It binds to these receptors, mimicking the action of glutamate and inducing fast excitatory postsynaptic potentials . This interaction is crucial for understanding the compound’s role in neurotransmission and its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propanoic acid: Another compound with similar receptor activity.
2-Amino-3-(5-methyl-1H-imidazol-4-yl)propanoic acid: Shares structural similarities but differs in receptor specificity.
Uniqueness
2-Amino-3-(5-methyloxazol-4-yl)propanoic acid is unique due to its specific agonist activity for certain receptors and its role in fast excitatory neurotransmission. This makes it a valuable compound for research in neuroscience and medicinal chemistry .
Propriétés
Formule moléculaire |
C7H10N2O3 |
|---|---|
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
2-amino-3-(5-methyl-1,3-oxazol-4-yl)propanoic acid |
InChI |
InChI=1S/C7H10N2O3/c1-4-6(9-3-12-4)2-5(8)7(10)11/h3,5H,2,8H2,1H3,(H,10,11) |
Clé InChI |
MCGKGDREFKSDCN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CO1)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13347397.png)
![6H-Thieno[2,3-b]pyrrole-4-carbaldehyde](/img/structure/B13347412.png)



